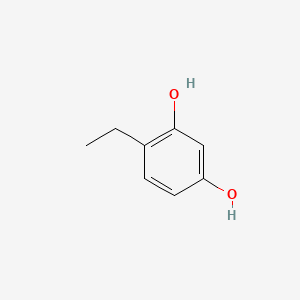

4-Ethylresorcinol

Cat. No. B1360110

Key on ui cas rn:

2896-60-8

M. Wt: 138.16 g/mol

InChI Key: VGMJYYDKPUPTID-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06911562B2

Procedure details

2,4-Dihydroxy acetophenone (76 g, 0.5 mole) was charged in a 1 liter autoclave reactor along with methanol (300 ml), acetic acid (5 ml), and Raney Nickel (15.2 g washed several times with water and water/methanol) and 750 mg of Pd/C. The pH of the system was 5.0. The autoclave was checked for leaks with nitrogen. The autoclave was pressurized to 500 psi with hydrogen and stirred at 70-75° C. up to 8 hrs. During this time 97% of the theoretical value for hydrogen was consumed. The reaction was vented and the contents were filtered through a milipore filter to give a yellow solution. Concentration of this solution in vacuo gave a solid. This solid was crystalized from 1,2-dichloroethane to give 4-ethyl resorcinol in 85% isolated yield. The unreacted 2,4-dihydroxy acetophenone was recovered (−13%) from the reaction mixture and was recycled. The structure of 4-ethyl resorcinol and 2,4-dihydroxy acetophenone were characterized by NMR (see FIG. 1), Gas Chromatography (see FIG. 2), IR (See FIG. 3) and Mass spectroscopy. The mass spectroscopy indicated that the mass was 138.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])=O.CO.[H][H]>[Ni].[Pd].C(O)(=O)C>[CH2:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])[CH3:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

76 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C=1C=CC(=CC1O)O

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

15.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

|

Name

|

|

|

Quantity

|

750 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

72.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 70-75° C. up to 8 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During this time 97% of the theoretical value for hydrogen was consumed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the contents were filtered through a milipore

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Concentration of this solution in vacuo gave a solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This solid was crystalized from 1,2-dichloroethane

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |